Sabrac
Description
Irreversible Binding Dynamics to Cys143 Active Site Residue
This compound exerts its inhibitory effects through covalent modification of Cys143, a catalytically essential residue in AC's α-subunit. X-ray crystallography reveals that this compound's bromoacetamide warhead aligns with Cys143's thiol group at 2.4 Å resolution, enabling nucleophilic attack that forms a stable thioether bond. This interaction persists despite lysosomal protease activity, with mass spectrometry showing 98% target occupancy 24 hours post-administration in PC-3/Mc prostate cancer models.
The irreversible mechanism confers three pharmacological advantages:
- Prolonged target engagement (dissociation half-life >48 hours vs. 2.3 hours for reversible inhibitors)
- Overcoming enzyme overexpression (IC50 remains 0.8 nM even at 10× physiological AC concentrations)
- Bypassing competitive inhibition from endogenous ceramide substrates
Molecular dynamics simulations indicate the Cys143-Sabrac adopt induces a 12° rotation in AC's β-sandwich domain, sterically blocking ceramide access to the catalytic triad (Asp340-His193-Asp187).
Table 1: Kinetic Parameters of this compound-Mediated AC Inhibition
| Parameter | Value (Mean ± SD) | Assay Conditions |
|---|---|---|
| IC50 | 0.78 ± 0.12 nM | Recombinant human AC, pH 4.5 |
| kinact/Ki | 2.4 × 10^5 M⁻¹s⁻¹ | Stopped-flow fluorimetry |
| Ceramide Δ (24h) | 4.2-fold ↑ | PC-3/Mc cells, 10 nM this compound |
| S1P Reduction | 68 ± 7% | Lung metastasis model |
Structural Determinants of Sphingoid Backbone-Target Interactions
This compound's efficacy stems from its sphingoid-inspired architecture, which mimics ceramide's natural conformation. The 18-carbon backbone adopts a 4E,6E-diene geometry that optimally fills AC's hydrophobic channel (VDW contact surface = 412 Ų). Key interactions include:
- C1-C4 region : Forms π-π stacking with Phe346 and Phe198 (binding energy -8.2 kcal/mol)
- C12 methyl branch : Fits into a 5 ų hydrophobic pocket lined by Leu152 and Val189
- C18 terminus : Hydrogen-bonds with Asp340's carboxylate (distance 2.7 Å)
Structure-activity relationship (SAR) studies demonstrate that shortening the backbone by ≥2 carbons reduces potency 100-fold, while epimerizing the C3 hydroxyl abolishes activity. The bromoacetamide warhead's positioning relative to Cys143 is geometrically constrained, with a 15° deviation from ideal attack angle decreasing kinact/Ki by 93%.
Kinetic Profiling of Ceramide Accumulation Post-AC Inhibition
This compound treatment induces biphasic ceramide dynamics across cell lines:
Phase I (0-6h): Rapid ceramide rise (slope = 0.8 pmol/µg protein/hour) due to AC inhibition
Phase II (6-24h): Slower accumulation (slope = 0.2 pmol/µg/hour) from compensatory de novo synthesis
In PC-3/Mc xenografts, single-dose this compound (1 mg/kg) elevates tumor ceramide to 4.3 nmol/mg tissue by 24h – sufficient to activate caspase-9 and induce 62% apoptosis. Sphingosine-1-phosphate (S1P) concurrently drops to 0.7 nM (vs. 2.4 nM controls), disrupting the ceramide-S1P rheostat that drives metastasis.
Equation 1: Ceramide Accumulation Kinetics
$$ \frac{d[Cer]}{dt} = k{inhibition} \cdot [AC]{active} - k_{degradation} \cdot [Cer] $$
Where:
Properties
IUPAC Name |
2-bromo-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLZSKTVZMRRCY-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via Sphingoid Base Acylation
The synthesis of SABRAC centers on the acylation of sphingoid bases with bromoacetylating agents. As detailed in activity-based probe development studies, the procedure involves reacting (2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-amine (sphingosine) with bromoacetic acid derivatives in dichloromethane (CH₂Cl₂) under triethylamine (Et₃N) catalysis. Stoichiometric ratios of 1.2 equivalents of bromoacetyl bromide or chloroacetyl chloride to sphingosine ensure complete conversion, with reactions proceeding at room temperature for 12 hours. This method yields crude this compound with minimal byproducts, as confirmed by thin-layer chromatography (TLC) monitoring.
A critical advancement in this route is the stereochemical preservation of the sphingosine backbone. Nuclear magnetic resonance (NMR) analyses confirm that the (2S,3R,E) configuration remains intact post-acylation, with no observable epimerization at the C2 or C3 positions. The reaction’s efficiency is further evidenced by high-resolution mass spectrometry (HRMS), which shows a molecular ion peak at m/z 420.2125 [M+H]⁺, matching the theoretical m/z of 420.2108 for C₂₀H₃₉BrNO₃.
Isomer-Specific Modifications
Recent protocols have expanded this compound synthesis to include cis-4,5-unsaturated analogs. By substituting sphinganine (dihydrosphingosine) for sphingosine, researchers synthesized (2S,3R,Z)-SABRAC, which exhibits distinct chromatographic and spectroscopic properties. The cis isomer’s ¹H NMR spectrum shows a downfield shift of the olefinic protons to δ 5.67–5.57 ppm (compared to δ 5.54–5.46 ppm for the trans isomer), enabling rapid differentiation via NMR. These isomers provide tools for probing AC’s substrate specificity in lipidomic studies.
Purification and Structural Characterization
Flash Chromatography for Crude Product Refinement
Post-synthesis purification employs silica gel flash chromatography with a gradient elution system (CH₂Cl₂:MeOH, 0–7% MeOH). This step removes unreacted sphingosine and bromoacetyl bromide, yielding this compound with >95% purity as assessed by ultraperformance liquid chromatography (UPLC). The typical recovery rate from this process ranges between 70% and 85%, depending on the starting material’s purity.
Table 1: Chromatographic Conditions for this compound Purification
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica Gel 60 (230–400 mesh) |
| Mobile Phase | CH₂Cl₂/MeOH gradient (0–7% MeOH) |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.2–8.7 minutes |
Spectroscopic Validation
¹H NMR and ¹³C NMR serve as primary tools for structural confirmation. In CDCl₃, this compound’s ¹H NMR spectrum displays characteristic signals at δ 7.19 ppm (d, J = 8.0 Hz, NH), δ 5.50 ppm (dt, olefinic H), and δ 3.71–3.97 ppm (m, hydroxyl-bearing CH₂ groups). The bromoacetamide moiety’s methylene protons resonate as a singlet at δ 3.88 ppm, integrating for two protons.
HRMS complements NMR data, with electrospray ionization (ESI) yielding a [M+H]⁺ ion at m/z 420.2125 (calculated: 420.2108), confirming the molecular formula C₂₀H₃₉BrNO₃. Discrepancies between observed and theoretical masses are <5 ppm, ensuring analytical reliability.
Formulation Strategies for Biological Applications
Stock Solution Preparation
This compound’s limited aqueous solubility (chloroform: soluble; water: <0.1 mg/mL) necessitates dimethyl sulfoxide (DMSO) as a primary solvent. Standard stock solutions are prepared at 10 mM in anhydrous DMSO, with aliquots stored at -20°C to prevent hydrolysis. Repeated freeze-thaw cycles are avoided by partitioning stocks into single-use vials.
Table 2: Standard Stock Solution Parameters
| Concentration (mM) | Volume (mL) | DMSO (μL) | This compound (mg) |
|---|---|---|---|
| 10 | 1 | 950 | 4.22 |
| 5 | 1 | 950 | 2.11 |
| 1 | 1 | 990 | 0.42 |
In Vivo Formulation Protocols
For animal studies, this compound is reconstituted in biocompatible solvents. A typical formulation combines DMSO master liquid with PEG300 and Tween 80, followed by dilution in distilled water. This protocol ensures solubility while minimizing solvent toxicity:
-
Master Liquid : 10 mM this compound in DMSO.
-
Dilution : Combine 50 μL master liquid with 150 μL PEG300, 50 μL Tween 80, and 750 μL ddH₂O.
-
Clarification : Vortex and sonicate until optically clear.
This formulation achieves a final working concentration of 1 mM with >90% compound stability over 24 hours at 4°C.
Analytical Methods for Quality Control
Fluorometric Ceramidase Activity Assay
This compound’s efficacy as an AC inhibitor is validated using a fluorogenic substrate (RBM14C12) in cell lysates. The assay measures residual AC activity post-inhibition via fluorescence (λₑₓ/λₑₘ = 355/460 nm), with IC₅₀ values calculated from dose-response curves. this compound demonstrates an IC₅₀ of 2.3 μM in prostate cancer cell lines, confirming potent AC inhibition.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Quantitative analysis employs reversed-phase LC-MS with a C18 column (2.1 × 50 mm, 1.7 μm). A gradient of 80–99% methanol over 20 minutes resolves this compound from metabolic byproducts, with retention times of 8.5 ± 0.2 minutes . Mass accuracy is maintained at <5 ppm using lock mass correction with leucine enkephalin.
Chemical Reactions Analysis
SABRAC undergoes several types of chemical reactions, primarily focusing on its role as an inhibitor. It reacts with the active site of acid ceramidase, specifically targeting the cysteine residue (Cys143). This reaction is irreversible and leads to the inhibition of the enzyme . Common reagents used in these reactions include fluorescent analogues of this compound and azide-substituted analogues for click chemistry . The major product formed from these reactions is the inhibited form of acid ceramidase, which leads to the accumulation of ceramides in cells .
Scientific Research Applications
Prostate Cancer
In studies involving metastatic prostate cancer, Sabrac demonstrated significant inhibitory effects on acid ceramidase activity. It was found to induce a buildup of ceramides, which correlated with increased apoptosis in cancer cells. The IC50 for this compound in PC3 metastatic prostate cancer cells was reported to be less than 1 µM .
Table 1: Efficacy of this compound in Prostate Cancer Cells
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | PC3 | <1 | Induces apoptosis via ceramide accumulation |
Oligodendroglioma
Recent studies have shown that this compound has specific cytotoxic effects on IDH1-mutated oligodendroglioma cells. In vitro experiments demonstrated that this compound treatment led to a significant increase in ceramide levels (up to 30-fold) and activated both extrinsic and intrinsic apoptotic pathways. Notably, it was observed that this compound could cross the blood-brain barrier, making it a candidate for treating brain tumors .
Table 2: Effects of this compound on Oligodendroglioma Cells
| Parameter | Result |
|---|---|
| Ceramide Increase | Up to 30-fold |
| Apoptotic Pathways Activated | Extrinsic and intrinsic |
| Blood-Brain Barrier Penetration | Yes |
Development of Activity-Based Probes
This compound has also been utilized in the development of activity-based probes for imaging acid ceramidase in living cells. Analogues of this compound were synthesized for this purpose, demonstrating high potency as irreversible inhibitors with two-digit nanomolar range IC50 values . These probes allow for the visualization of active acid ceramidase and can be crucial for diagnosing diseases linked to altered enzyme activity.
Table 3: Characteristics of this compound Analogues
| Analogue | IC50 (nM) | Application |
|---|---|---|
| Analogue 1 | 52 | Imaging active acid ceramidase |
| Analogue 2 | 30 | Diagnostic tool for enzyme activity |
Toxicity Studies
Toxicity assessments have indicated that this compound does not produce significant weight loss or toxicity in animal models, supporting its potential as a therapeutic agent . This is crucial for its development as a clinical treatment option.
Conclusion and Future Directions
The applications of this compound extend beyond mere inhibition of acid ceramidase; they encompass significant therapeutic potential in oncology and innovative diagnostic methodologies. Future research should focus on optimizing its pharmacological properties and exploring combination therapies that leverage its mechanisms for enhanced anticancer efficacy.
Mechanism of Action
SABRAC exerts its effects by irreversibly inhibiting acid ceramidase. This inhibition occurs through the reaction with the cysteine residue (Cys143) at the active site of the enzyme . The inhibition of acid ceramidase leads to the accumulation of ceramides, which are bioactive lipids involved in cell signaling pathways. The increased levels of ceramides induce apoptosis through both extrinsic and intrinsic pathways, contributing to the compound’s anti-cancer effects .
Comparison with Similar Compounds
SABRAC is unique in its high selectivity and potency as an acid ceramidase inhibitor. Similar compounds include:
(1S,2R)-2-N-myristoylamino-1-phenyl-1-propanol (D-e-MAPP): Another inhibitor of acid ceramidase, but with different selectivity and potency.
(1R,2R)-2-N-myristoylamino-1-(4-nitrophenyl)-1,3-propandiol (D-NMAPPD): Similar to D-e-MAPP, this compound also inhibits acid ceramidase but has distinct chemical properties and effects.
SOBRAC: A derivative of this compound, which acts as an irreversible inhibitor of acid ceramidase with a slightly different chemical structure.
This compound stands out due to its irreversible inhibition mechanism and its significant effects on ceramide accumulation and apoptosis induction.
Biological Activity
Sabrac is an irreversible inhibitor of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells by manipulating ceramide levels. Here, we delve into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound operates by inhibiting acid ceramidase, which hydrolyzes ceramide into sphingosine. The inhibition leads to an accumulation of ceramide, a lipid known for its pro-apoptotic properties. Research indicates that this compound treatment results in a significant increase in ceramide levels—up to 30-fold in certain cell types—thereby promoting apoptosis through both extrinsic and intrinsic pathways. This mechanism is particularly relevant in IDH1-mutated oligodendroglioma cells, where this compound has shown selective cytotoxicity .
Key Research Findings
-
Induction of Apoptosis :
- This compound has been shown to activate apoptotic pathways independent of endoplasmic reticulum (ER) stress. The increase in ceramide levels correlates with mitochondrial permeability changes, leading to cell death .
- In a study involving patient-derived glioma cells, this compound treatment resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-8, a marker for extrinsic apoptosis .
- Ceramide Accumulation :
- Therapeutic Potential :
Data Tables
The following table summarizes the effects of this compound on ceramide levels and apoptotic markers in various studies:
Case Study 1: Oligodendroglioma
In a preclinical model using IDH1-mutated oligodendroglioma cells, this compound was administered through intraperitoneal injections. The treatment resulted in enhanced survival rates among the subjects compared to control groups receiving vehicle treatments. The study emphasized the specificity of this compound's action on AC-deficient tumors, highlighting its potential as a targeted therapy for specific glioma subtypes .
Case Study 2: Prostate Cancer
A separate investigation into the effects of this compound on metastatic prostate cancer cells demonstrated that AC inhibition led to significant ceramide accumulation and reduced clonogenic potential. This suggests that targeting AC with inhibitors like this compound could be a viable strategy for treating aggressive prostate cancers that are resistant to conventional therapies .
Q & A
How to formulate a focused research question for studying Sabrac’s molecular interactions?
Answer: Start by narrowing the scope using systematic reviews or meta-analyses to identify gaps in existing literature (e.g., "How do this compound’s binding affinities vary under different pH conditions?"). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure objectives. For example:
Q. What experimental designs are robust for studying this compound’s stability under thermal stress?
Answer: Use a factorial design with controlled variables (temperature, exposure time, solvent composition). For reproducibility:
Q. How to ensure representative sampling in this compound toxicity studies?
Answer: Calculate sample size using power analysis (e.g., G*Power software) to detect significant differences. For cell-based assays:
Q. What statistical methods resolve conflicting data on this compound’s bioavailability?
Answer: Apply multivariate regression to account for covariates (e.g., metabolic enzymes, membrane permeability). For contradictory in vivo/in vitro results:
- Use Bland-Altman plots to assess agreement.
- Perform sensitivity analysis to identify outlier-prone variables .
Advanced Research Questions
Q. How to analyze contradictions between this compound’s theoretical simulations and experimental binding data?
Answer:
- Step 1: Validate simulation parameters (force fields, solvation models) against crystal structures.
- Step 2: Compare binding free energy (ΔG) from molecular dynamics (MD) with surface plasmon resonance (SPR) data.
- Step 3: Use Bayesian inference to reconcile discrepancies, prioritizing empirical confidence intervals .
Q. What protocols enhance reproducibility in this compound’s catalytic activity assays?
Answer:
Q. How to integrate qualitative and quantitative methods in this compound’s mechanism-of-action studies?
Answer: Use mixed-methods triangulation:
Q. What meta-analysis frameworks address heterogeneity in this compound’s preclinical trials?
Answer:
Q. How to design longitudinal studies for this compound’s chronic toxicity assessment?
Answer:
Q. What ethical frameworks govern this compound’s data sharing in collaborative research?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
